2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. The starting materials often include 4-chloroaniline, 2,3-dihydro-1,4-benzodioxin, and 8-methylimidazo[1,2-a]pyridine. The synthetic route may involve:
Nucleophilic substitution: reactions to introduce the 4-chlorophenyl group.
Cyclization: reactions to form the imidazo[1,2-a]pyridine core.
Coupling reactions: to attach the 2,3-dihydro-1,4-benzodioxin moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1H,2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-4-ium bromide .
- 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid .
Uniqueness
What sets 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methylimidazo[1,2-a]pyridin-3-amine apart from similar compounds is its specific combination of functional groups and its unique three-dimensional structure. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H18ClN3O2 |
---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C22H18ClN3O2/c1-14-3-2-10-26-21(14)25-20(15-4-6-16(23)7-5-15)22(26)24-17-8-9-18-19(13-17)28-12-11-27-18/h2-10,13,24H,11-12H2,1H3 |
InChI Key |
WRXYEYPWVIQBGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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